molecular formula C22H30N2O2S B1139381 RU-Ski 43

RU-Ski 43

Cat. No.: B1139381
M. Wt: 386.6 g/mol
InChI Key: AEENEMOEBJOKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

Users are advised to avoid inhalation, contact with eyes and skin, and to avoid dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation .

Preparation Methods

RU-SKI 43 is synthesized through a series of chemical reactions involving the formation of a dihydrothienopyridinyl-ethanone structure . The synthetic route typically involves the following steps:

    Formation of the thienopyridine core: This step involves the cyclization of appropriate precursors to form the thienopyridine ring.

    Introduction of the ethanone group: The ethanone group is introduced through a series of reactions, including alkylation and oxidation.

    Final modifications:

Comparison with Similar Compounds

RU-SKI 43 is unique in its ability to selectively inhibit Hedgehog acyltransferase (Hhat) with high potency . Similar compounds include:

    Cyclopamine: An inhibitor of the Smoothened receptor in the Hedgehog signaling pathway.

    GDC-0449 (Vismodegib): A Smoothened antagonist used in the treatment of basal cell carcinoma.

    Itraconazole: An antifungal agent that also inhibits the Hedgehog signaling pathway by targeting Smoothened.

This compound stands out due to its specific inhibition of Hhat, making it a valuable tool for studying the non-canonical signaling pathways of Hedgehog .

Properties

IUPAC Name

2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEENEMOEBJOKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNCC(=O)N1CCC2=C(C1COC3=CC=CC(=C3)C)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of RU-SKI 43?

A1: this compound is a small molecule inhibitor of Hedgehog Acyltransferase (Hhat) [, , ]. Hhat is an enzyme that catalyzes the attachment of palmitate, a 16-carbon fatty acid, to Sonic Hedgehog (Shh) [, , ]. This palmitoylation is essential for Shh signaling activity [, , ]. By inhibiting Hhat, this compound prevents Shh palmitoylation, thereby blocking its signaling activity and downstream effects [, , ].

Q2: Why is inhibiting the Hedgehog signaling pathway relevant in cancer treatment?

A2: Aberrant activation of the Hedgehog signaling pathway has been implicated in the development and progression of various cancers, including pancreatic cancer and breast cancer [, ]. Studies have shown that inhibiting Shh signaling, through Hhat inhibition, can reduce tumor growth in vitro and in vivo [, ].

Q3: What evidence supports the effectiveness of this compound in inhibiting Hhat and Shh signaling?

A3: In vitro studies have shown that this compound effectively inhibits Shh palmitoylation in a dose-dependent manner, with an IC50 of 0.895 µM []. Furthermore, treatment with this compound decreased cell proliferation in ERα positive breast cancer cells []. Importantly, this compound showed specific inhibition of Shh palmitoylation without affecting the palmitoylation of other proteins like H-Ras and Fyn, or the myristoylation of c-Src [].

Q4: Has this compound shown efficacy in any in vivo models of cancer?

A4: Yes, research indicates that Hhat knockdown through lentiviral shRNA vectors in a Panc1 xenograft mouse model led to decreased tumor growth, highlighting the potential of Hhat inhibition as a therapeutic strategy []. While the specific in vivo effects of this compound were not detailed in the provided abstracts, its promising in vitro activity and the successful use of genetic Hhat knockdown in vivo warrant further investigation of this compound in relevant animal models.

Q5: Is this compound structurally similar to any other known Hhat inhibitors?

A6: While the provided abstracts don't provide the detailed structure of this compound, they mention the development of a second-generation Hhat inhibitor, RU-SKI 101, designed based on the structure of this compound []. This suggests that this compound could serve as a scaffold for developing new Hhat inhibitors with improved potency and pharmacological properties.

Q6: What are the limitations of the current research on this compound?

A6: The available information on this compound primarily stems from conference abstracts, which usually present preliminary findings. More comprehensive data on its pharmacodynamics, pharmacokinetics, and toxicity profile are necessary to fully assess its therapeutic potential. Additionally, further research is needed to determine optimal dosages, potential side effects, and long-term consequences of Hhat inhibition by this compound.

Q7: What are the next steps in the development of this compound as a potential therapeutic agent?

A7: Future research should focus on conducting more detailed preclinical studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound. This includes investigating its efficacy against a broader range of cancer types, determining optimal drug delivery methods, and evaluating its potential for combination therapy with existing treatments. Additionally, exploring biomarkers to predict treatment response and monitor potential resistance mechanisms will be crucial for its clinical translation.

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